molecular formula C7H2ClN3 B2757552 4-Chloropyridine-2,6-dicarbonitrile CAS No. 55306-66-6

4-Chloropyridine-2,6-dicarbonitrile

Cat. No. B2757552
CAS RN: 55306-66-6
M. Wt: 163.56
InChI Key: OQBWVPUACGCUCO-UHFFFAOYSA-N
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Description

4-Chloropyridine-2,6-dicarbonitrile is a heterocyclic compound . It is used as a substrate to prepare chiral dialkylaminopyridines bearing a C-2 hydroxyalkyl group via biocatalysis .


Synthesis Analysis

The synthesis of 4-Chloropyridine-2,6-dicarbonitrile involves the reaction of 2-chloropyridine-3,4-dicarbonitrile with anilines in propan-2-ol in the presence of N,N-diisopropylethylamine (DIPEA) in a sealed vial at 120°C .


Molecular Structure Analysis

The molecular formula of 4-Chloropyridine-2,6-dicarbonitrile is C7H2ClN3 . The InChI code is 1S/C7H2ClN3/c8-5-1-6 (3-9)11-7 (2-5)4-10/h1-2H .


Chemical Reactions Analysis

The reaction of 2-chloropyridine-3,4-dicarbonitrile derivatives with anilines in propan-2-ol in the presence of N,N-diisopropylethylamine (DIPEA) in a sealed vial at 120°C produces 2-arylaminopyridine-3,4-dicarbonitriles .


Physical And Chemical Properties Analysis

4-Chloropyridine-2,6-dicarbonitrile is a solid substance . It should be stored in an inert atmosphere at 2-8°C . The molecular weight is 163.56 g/mol .

Scientific Research Applications

Solar Cells and Photovoltaics

4CP has been investigated for its use in solar cells due to its high efficiency. As a ruthenium (II) complex, it acts as an efficient acceptor for singlet excitation. Its long fluorescence lifetime makes it a promising candidate for enhancing energy conversion in photovoltaic devices .

Safety and Hazards

4-Chloropyridine-2,6-dicarbonitrile is classified as dangerous. It has hazard statements H302+H312;H315;H319;H331;H335, which indicate that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-chloropyridine-2,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBWVPUACGCUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyridine-2,6-dicarbonitrile

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